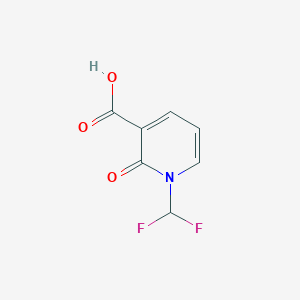![molecular formula C14H17NO3 B1530612 2-[(Dimethylamino)methylene]-5-(5-methyl-2-furyl)cyclohexane-1,3-dione CAS No. 1428139-36-9](/img/structure/B1530612.png)
2-[(Dimethylamino)methylene]-5-(5-methyl-2-furyl)cyclohexane-1,3-dione
Übersicht
Beschreibung
“2-[(Dimethylamino)methylene]-5-(5-methyl-2-furyl)cyclohexane-1,3-dione” is a chemical compound with the molecular formula C14H17NO3 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound involves a mixture of 5,5-dimethylcyclohexane-1,3-dione and dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene. This mixture is refluxed for 2 hours, cooled, and the obtained solid is recrystallized from ethanol .Molecular Structure Analysis
The crystal structure of this compound is monoclinic, with a cell refinement and data reduction carried out by Bruker SAINT .Chemical Reactions Analysis
The interaction of 5,5-dimethylcyclohexane-1,3-dione with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene results in the formation of the corresponding 2-(dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione .Physical And Chemical Properties Analysis
The yield of the synthesis process is 71%, and the melting point is 94°C. The IR spectrum shows peaks at 2934, 2855 cm-1 (CH aliph.), and 1663 cm-1 (C = O). The 1H-NMR (DMSO-d6, ppm) shows: 0.96 [s, 6H, 2CH3], 2.21 [s, 4H, 2CH2], 3.04 [s, 3H, N—CH3], 3.38 [s, 3H, N—CH3], 7.95 [s, 1H, CH]. The MS (EI, 70 EV) shows m/z = 195 [M + ] .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound is a precursor in the synthesis of biologically active heterocyclic compounds. Its derivatives are explored for their potential as anti-diabetic drugs . The ability to form complexes with Fe++ ions makes it a candidate for developing inhibitors that can target specific enzymes involved in disease pathways.
Agricultural Chemistry
Cyclohexane-1,3-diones, the core structure of this compound, are known for their use in herbicides . They work by forming complexes with essential metals in the active sites of enzymes that are crucial for plant growth, thus inhibiting their function.
Analytical Chemistry
The compound’s distinct spectroscopic characteristics (IR, NMR, MS) make it useful in analytical chemistry for method development . It can serve as a standard for calibrating instruments or as a reagent in the qualitative and quantitative analysis of complex mixtures.
Chemical Education
In chemical education, this compound can be used to teach advanced nomenclature rules and the structure of cycloalkanes. It provides a practical example of how complex organic molecules are named and structured .
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(dimethylaminomethylidene)-5-(5-methylfuran-2-yl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-4-5-14(18-9)10-6-12(16)11(8-15(2)3)13(17)7-10/h4-5,8,10H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKPBPLVICJDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC(=O)C(=CN(C)C)C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



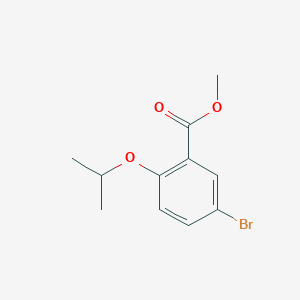

![1-[2-chloro-5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine](/img/structure/B1530531.png)
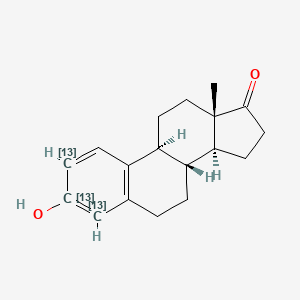
![[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1530538.png)
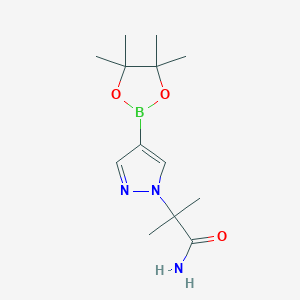
![4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1530540.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B1530542.png)
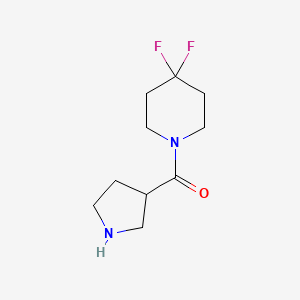
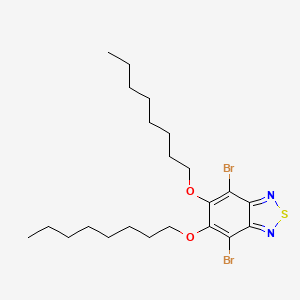

![5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B1530549.png)

